![molecular formula C7H6O B14653351 Bicyclo[3.2.0]hepta-1,4-dien-3-one CAS No. 51577-33-4](/img/structure/B14653351.png)
Bicyclo[3.2.0]hepta-1,4-dien-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bicyclo[320]hepta-1,4-dien-3-one is a bicyclic organic compound with the molecular formula C₇H₆O It is characterized by a fused ring system consisting of a cyclopentene ring and a cyclobutene ring, with a ketone functional group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing Bicyclo[3.2.0]hepta-1,4-dien-3-one involves the 4-π-photocyclization of tropone complexed to a Lewis acid . This method allows for the direct formation of the compound from commercially available materials. Another approach involves the thermal rearrangement of tropovalene, although this method is less efficient . Additionally, the [2 + 2] photo-cycloaddition of enone with acetylene followed by acetoxy elimination has been reported, but this route poses safety concerns when scaling up due to the use of acetylene gas .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to the specialized nature of its synthesis. The methods mentioned above are primarily used in research settings and may require further optimization for large-scale production.
化学反応の分析
Types of Reactions
Bicyclo[3.2.0]hepta-1,4-dien-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the positions adjacent to the ketone group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted compounds with different functional groups introduced at specific positions on the bicyclic ring system.
科学的研究の応用
Bicyclo[3.2.0]hepta-1,4-dien-3-one has several applications in scientific research:
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: Research into its derivatives may lead to the development of new therapeutic agents.
Industry: Its potential use in materials science and as a precursor for various industrial chemicals is being explored.
作用機序
The mechanism by which Bicyclo[3.2.0]hepta-1,4-dien-3-one exerts its effects is primarily through its interactions with molecular targets and pathways. The compound’s rigid bicyclic structure allows it to fit into specific binding sites on enzymes and receptors, influencing their activity. The ketone group can participate in various chemical reactions, further modulating its biological activity.
類似化合物との比較
Similar Compounds
Bicyclo[3.2.0]hepta-2,6-dien-7-one: Similar in structure but with different positions for the double bonds and ketone group.
Bicyclo[4.1.0]heptenes: These compounds have a different ring system but share some chemical properties and reactivity patterns.
Bicyclo[3.1.1]heptan-3-one: Another bicyclic compound with a different ring fusion and functional groups.
Uniqueness
Bicyclo[320]hepta-1,4-dien-3-one is unique due to its specific ring fusion and the presence of a ketone group at the 3-position
特性
CAS番号 |
51577-33-4 |
|---|---|
分子式 |
C7H6O |
分子量 |
106.12 g/mol |
IUPAC名 |
bicyclo[3.2.0]hepta-1,4-dien-3-one |
InChI |
InChI=1S/C7H6O/c8-7-3-5-1-2-6(5)4-7/h3-4H,1-2H2 |
InChIキー |
SAASAVDUVVXGQH-UHFFFAOYSA-N |
正規SMILES |
C1CC2=CC(=O)C=C21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


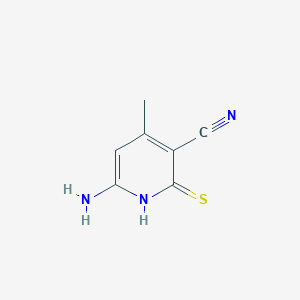
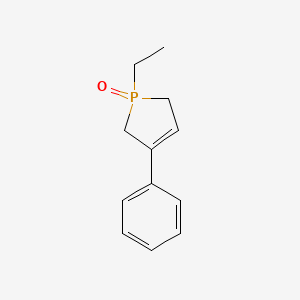
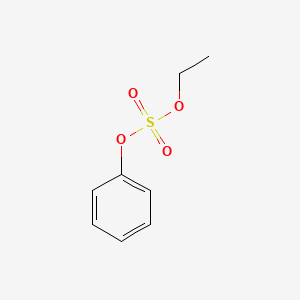

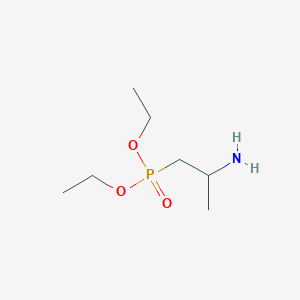
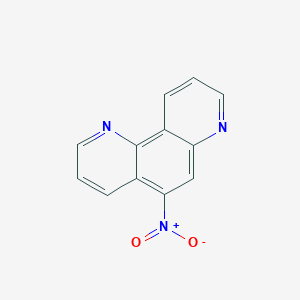
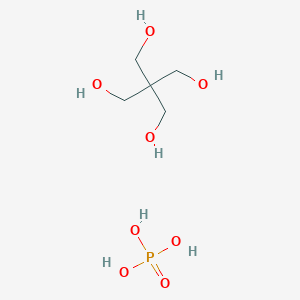

![3-Bromo-5-methylpyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B14653322.png)
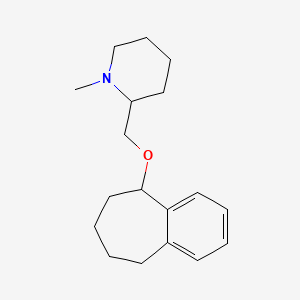
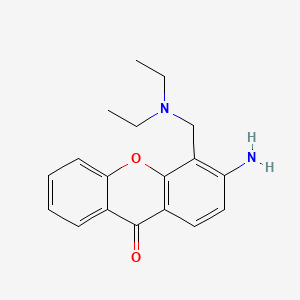
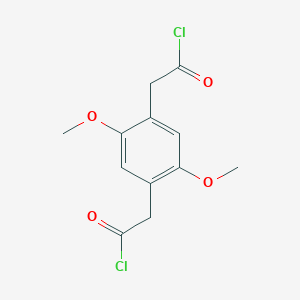
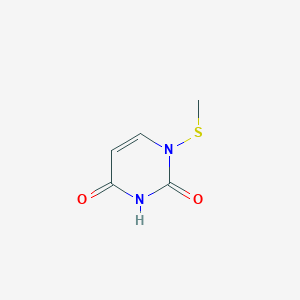
![1H-Imidazo[1,2-A]indole](/img/structure/B14653342.png)
